adhesin A, Helicobacter
Description
Significance of Adhesins in Helicobacter pylori Colonization and Pathogenesis
The initial and most critical step for H. pylori in establishing an infection is its adherence to the gastric epithelium. nih.govmdpi.com This attachment prevents the bacteria from being cleared by the constant turnover of the mucus layer and the peristaltic movements of the stomach. nih.govmdpi.com Adhesins, as surface-exposed proteins, recognize and bind to specific receptors on gastric epithelial cells, which can be composed of lipids, proteins, or carbohydrates. nih.govontosight.ai This interaction is not merely a physical tethering; it actively triggers cellular signaling pathways in the host, leading to inflammation, tissue damage, and the persistence of the bacterium. nih.govontosight.ai The diverse array of adhesins possessed by H. pylori, including the well-studied BabA and SabA, allows it to adapt to the dynamic environment of the human stomach. brieflands.comwikipedia.org
The adherence mediated by these proteins is a prerequisite for the delivery of other virulence factors, such as the CagA oncoprotein, into the host cells, further contributing to pathogenesis. mdpi.commdpi.com Therefore, adhesins are considered fundamental virulence factors, directly influencing the bacterium's ability to colonize, persist, and cause disease. nih.gov
Overview of Adhesin A (HpaA) as a Key Virulence Factor in Helicobacter pylori Infection
Adhesin A (HpaA) is a highly conserved surface-localized lipoprotein that plays an indispensable role in the colonization and pathogenesis of H. pylori. nih.govasm.orgbrieflands.com Initially identified as a neuraminyllactose-binding hemagglutinin, HpaA is expressed by virtually all strains of H. pylori, highlighting its fundamental importance for the bacterium's survival. nih.govasm.org Its conserved nature across different strains makes it a focal point of research, not only for understanding the mechanisms of infection but also as a promising candidate for vaccine development. nih.govnih.govderpharmachemica.com
Recent research has shed light on the multifaceted role of HpaA. Beyond its primary function in adhesion, HpaA has been shown to act as an immunoregulatory effector. It can trigger macrophages to produce tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, thereby contributing to the chronic inflammation characteristic of H. pylori infections. asm.orgnih.govcontagionlive.comnih.gov This dual function in both attachment and immune modulation underscores HpaA's significance as a key virulence factor. nih.gov
Historical Context and Current Understanding of HpaA's Role
The journey to understanding HpaA began with the broader discovery of H. pylori by Barry Marshall and Robin Warren in the early 1980s, a discovery that revolutionized gastroenterology and earned them the Nobel Prize in Physiology or Medicine in 2005. mdpi.comnih.gov Early research on H. pylori pathogenesis quickly identified the importance of adherence. nih.gov The hpaA gene was found to be present in all studied strains, and antibodies against the HpaA protein were detected in the sera of nearly all infected individuals, pointing to its significance. derpharmachemica.comnih.gov
A pivotal moment in HpaA research came from in vivo studies using mouse models. Experiments demonstrated that H. pylori strains with a mutated hpaA gene were unable to establish colonization, providing direct evidence of its essential role in this process. nih.govasm.org
More recently, the elucidation of HpaA's crystal structure at a 2.9 Å resolution has provided profound insights into its function. asm.orgnih.govcontagionlive.com The structure reveals a unique, elongated shape with a distinct apical domain that is critical for its binding activity to gastric epithelial cells. asm.orgnih.govcontagionlive.com While initially thought to bind to sialic acid, further studies have shown that competition with sialic acid does not inhibit its binding, suggesting the involvement of a different, yet-to-be-identified receptor on host cells. contagionlive.comnih.gov Current research continues to explore the precise molecular interactions of HpaA and its full impact on host cell signaling and the immune response. nih.govresearchgate.net
Detailed Research Findings
| Finding | Methodology | Key Result | Reference |
|---|---|---|---|
| Essential for Colonization | In vivo mouse model with HpaA mutant strain | HpaA mutant strain was unable to establish colonization in mice, while the wild-type strain resulted in heavy infection. | nih.govasm.org |
| Structural Elucidation | X-ray crystallography | Determined the crystal structure of HpaA at 2.9 Å resolution, revealing an elongated shape with a critical apical domain for cell adhesion. | asm.orgnih.govcontagionlive.com |
| Immunomodulatory Role | In vitro cell culture with macrophages | HpaA induces the expression of the pro-inflammatory cytokine TNF-α in macrophages. | asm.orgcontagionlive.comnih.gov |
| Binding Specificity | Direct binding assays with AGS cells | Demonstrated remarkable binding capacity of HpaA to gastric epithelial cells (AGS), which was not inhibited by sialic acid, suggesting a different receptor. | contagionlive.comnih.gov |
| Promotion of Cell Migration | In vitro cell culture with CD4+ T cells and AGS cells | HpaA induces IL-21 secretion from CD4+ T cells, which in turn promotes the migration of gastric cancer cells (AGS) by increasing MMP-2 and MMP-9 expression. | brieflands.com |
Properties
CAS No. |
171601-41-5 |
|---|---|
Molecular Formula |
C8 H10 N6 |
Synonyms |
adhesin A, Helicobacter |
Origin of Product |
United States |
Molecular Biology and Genetics of Adhesin a Hpaa in Helicobacter Pylori
Genomic Location and Genetic Conservation of hpaA
The gene encoding Helicobacter pylori Adhesin A (HpaA), designated as hpaA, is located on the bacterial chromosome. In the reference strain H. pylori 26695, the hpaA gene is identified by the locus tag HP0797. researchgate.net This gene encodes a lipoprotein of approximately 29 kDa that is found on the bacterial outer membrane and the flagellar sheath. researchgate.netwjgnet.com
Genomic studies have demonstrated that the hpaA gene is highly conserved among various H. pylori isolates. wjgnet.comnih.gov Analysis of its nucleotide and predicted amino acid sequences shows a high degree of homology across different strains. wjgnet.com This conservation suggests that HpaA plays a crucial role in the bacterium's physiology and its ability to colonize the host. The protein is expressed by virtually all strains of H. pylori, making it a subject of interest for vaccine development. researchgate.netnih.govasm.org Despite the high conservation of the gene itself, the surface localization of the HpaA protein can be variable among different strains. nih.govasm.orgoup.com
Table 1: Genomic Details of the hpaA Gene in Helicobacter pylori
| Feature | Description |
|---|---|
| Gene Name | hpaA |
| Locus Tag (Strain 26695) | HP0797 |
| Protein Product | Adhesin A (HpaA) |
| Size | ~29 kDa |
| Location | Outer membrane, Flagellar sheath |
| Conservation | Highly conserved across H. pylori strains |
Transcriptional Regulation of hpaA Expression
The expression of adhesin genes in H. pylori is tightly regulated to allow the bacterium to adapt to the challenging and fluctuating environment of the human stomach. This regulation occurs primarily at the transcriptional level and involves complex systems that respond to various environmental cues.
Role of Two-Component Signal Transduction Systems (e.g., ArsRS, CheA/CheY)
Two-component signal transduction systems (TCSs) are a primary mechanism by which bacteria sense and respond to their surroundings. In H. pylori, these systems are crucial for virulence and adaptation.
The ArsRS system, composed of the sensor histidine kinase ArsS and the response regulator ArsR, is a key acid-responsive TCS in H. pylori. asm.orgunits.it It plays a significant role in regulating the expression of genes necessary for survival in the acidic gastric environment, including the urease gene cluster. nih.gov The ArsRS system also governs the expression of several adhesin genes. For instance, the expression of the sialic acid-binding adhesin A (sabA) is repressed by phosphorylated ArsR, which binds to its promoter region in response to low pH. tandfonline.com While direct regulation of hpaA by ArsRS has not been extensively detailed, the system's known control over other adhesins suggests it may play a role in a broader regulatory network governing bacterial adhesion. tandfonline.comresearchgate.net
The CheA/CheY system is primarily known for its role in chemotaxis, which is essential for H. pylori to navigate the gastric mucus and reach the epithelial surface. nih.govnih.govasm.org This system, comprising the histidine kinase CheA and the response regulator CheY, is critical for colonization. asm.orgasm.org Beyond chemotaxis, the CheA/CheY system has been implicated in the regulation of adhesin expression. For example, the downregulation of the adhesin gene labA in the presence of lactate (B86563) is dependent on the CheA/CheY system, indicating a link between chemotaxis signaling and the modulation of adherence. tandfonline.comresearchgate.net
Environmental Modulators of hpaA Expression (e.g., pH, lactate)
H. pylori continuously monitors its environment and adjusts gene expression accordingly. Key environmental signals in the stomach include pH and the presence of metabolic byproducts like lactate.
pH: The acidic environment of the stomach is a major stressor that H. pylori must overcome. The bacterium's response to acid is complex and involves the regulation of numerous genes, including those encoding virulence factors. The ArsRS TCS is a primary sensor of external pH. asm.orgnih.gov At acidic pH, the ArsRS system modulates the expression of genes like sabA. tandfonline.com This pH-dependent regulation allows the bacterium to alter its surface properties and adherence capabilities in response to its location within the stomach, whether in the acidic lumen or the more neutral environment of the mucus layer.
Lactate: Lactate, a product of host and bacterial metabolism, can serve as a signal for H. pylori. Studies have shown that lactate can cause the downregulation of the adhesin genes sabA and labA. researchgate.net This response is mediated by different regulatory pathways; the downregulation of sabA by lactate requires the ArsRS system, while the response of labA is dependent on the CheA/CheY system. tandfonline.comresearchgate.net This differential regulation highlights the complexity of how H. pylori integrates environmental signals to control its adhesive properties.
Table 2: Regulation of Adhesin Genes by Two-Component Systems and Environmental Modulators
| Adhesin Gene | Regulating System | Environmental Modulator | Effect on Expression |
|---|---|---|---|
| sabA | ArsRS | Low pH | Repression |
| sabA | ArsRS | Lactate | Downregulation |
| labA | CheA/CheY | Lactate | Downregulation |
Genetic Diversity and Variation Mechanisms of hpaA and Other Adhesin Genes
Helicobacter pylori is known for its high degree of genetic diversity, which allows it to adapt to individual hosts and persist for decades. uni-muenchen.deasm.org This genetic plasticity is particularly evident in genes encoding outer membrane proteins, including adhesins. Several mechanisms contribute to this variation.
Phase Variation via Slipped-Strand Mispairing
Phase variation is a mechanism that results in the reversible turning on and off of gene expression. In H. pylori, a common mechanism for phase variation is slipped-strand mispairing, which occurs in genes containing simple sequence repeats, such as homopolymeric tracts (e.g., poly-C tracts). nih.govisciii.es During DNA replication, the polymerase can "slip" on these repetitive sequences, leading to the insertion or deletion of one or more repeat units. scispace.com This can cause a frameshift mutation, resulting in a premature stop codon and the production of a truncated, non-functional protein. mdpi.com This process is reversible, allowing a subpopulation of the bacteria to switch the gene back on. This mechanism has been documented for several H. pylori genes, including those involved in motility (fliP) and outer membrane proteins like hopZ. mdpi.commdpi.comnih.gov By generating diversity in surface-exposed molecules, phase variation allows H. pylori to evade the host immune response and adapt to changing conditions in the gastric mucosa. mdpi.com
Gene Conversion and Homologous Recombination in Adhesin Loci
Helicobacter pylori is naturally competent for DNA transformation, meaning it can take up DNA from its environment, often from lysed neighboring bacteria. researchgate.net This ability, combined with an active homologous recombination system, facilitates a high rate of genetic exchange. uni-muenchen.de Gene conversion, a process where a sequence of DNA is replaced by a homologous sequence, is common in H. pylori and is a major driver of diversity in adhesin genes. The genomes of H. pylori often contain multiple paralogous genes or pseudogenes for adhesins, which can serve as a reservoir of genetic information. Through recombination, segments of these genes can be swapped, creating novel combinations of sequences and, consequently, proteins with altered binding specificities or antigenic properties. This allows for rapid adaptation of the bacterial population to the specific characteristics of an individual host's gastric environment.
Evolutionary Dynamics of hpaA in Host Adaptation and Persistence
The evolutionary dynamics of the hpaA gene are shaped by its critical role in the colonization and long-term persistence of Helicobacter pylori in the human gastric mucosa. nih.govresearchgate.net HpaA is considered an essential colonization factor, as mutant strains lacking a functional hpaA gene are unable to establish a successful infection in animal models. nih.gov This indispensability underscores the strong selective pressure to maintain the gene's core function: adhesion to the gastric epithelium. researchgate.net This intimate attachment is a prerequisite for chronic infection, as it prevents the bacteria from being cleared by gastric peristalsis and mucus turnover and facilitates the delivery of other virulence factors. researchgate.net
The evolution of hpaA appears to be a balance between conservation and subtle adaptation. The high degree of conservation, particularly in the receptor-binding domain, indicates purifying selection is acting to preserve the protein's primary adhesive function. nih.gov However, the existence of allelic variants suggests that the gene is not static and undergoes evolutionary changes. nih.govasm.org This genetic variability may allow H. pylori to fine-tune its interaction with host cell receptors, potentially adapting to the genetic diversity of the human population. plos.org The ability of the bacterium to modulate its surface properties, including the presentation of adhesins like HpaA, is a key strategy for adapting to individual hosts and evading the immune system. asm.orgnih.gov
Within a single infected host, H. pylori populations are not uniform but exist as a diverse collection of variants. nih.gov This within-host genetic diversity is a hallmark of H. pylori infection and is driven by mutation and recombination. plos.orgnih.gov The evolution of genes encoding outer membrane proteins, such as hpaA, is thought to be faster than that of housekeeping genes, reflecting the direct interface between these proteins and the host environment. nih.gov This ongoing evolution allows H. pylori to adapt to different niches within the stomach (e.g., the antrum versus the corpus) and to persist for decades despite a continuous host immune response. nih.govresearchgate.net Therefore, the evolutionary trajectory of hpaA is intrinsically linked to the bacterium's life-long strategy of immune evasion, niche-specific adaptation, and persistent colonization of its human host. nih.govresearchgate.net
Structural Biology and Binding Mechanisms of Adhesin a Hpaa
Elucidation of the Crystallographic Structure of HpaA
Recent breakthroughs in structural biology have provided high-resolution insights into the architecture of HpaA. The crystallographic structure of HpaA has been determined at a resolution of 2.9 Å, revealing a distinct and elongated protein architecture. asm.orgnih.govrcsb.org This structural elucidation has been instrumental in understanding its functional domains and its interactions with host cells.
Identification of Unique Protein Folds Characteristic of Helicobacteraceae Family
The three-dimensional structure of HpaA showcases an atypical protein fold that appears to be a characteristic feature of the Helicobacteraceae family. nih.govresearchgate.net The protein is composed of two successive antiparallel β-sheets, complemented by three α-helices (α1, α3, and α4) that are stabilized by hydrophobic interactions. asm.org Structural homology searches have revealed that this particular folding pattern is rare, having been observed in only two other uncharacterized lipoproteins from Helicobacter. asm.org This suggests a conserved structural scaffold within this bacterial family, which may be linked to specific functions in the gastric niche.
Structural Analysis of HpaA Domains (e.g., Apical Domain)
The elongated structure of HpaA features a prominent apical domain that extends from a more globular portion of the protein. asm.orgnih.govresearchgate.net This apical extension is critical for the adhesin's cell-adhesion activity. asm.orgresearchgate.net Structural comparisons with its homologs, HP0410 and HP0492, highlight that the apical domain is the most variable region in terms of both amino acid sequence and structure. researchgate.net This variability in the apical domain likely plays a crucial role in determining the binding specificity and function of HpaA. asm.org The binding site for host cell receptors is located on this apical domain. asm.orgresearchgate.net
Molecular Basis of HpaA-Host Cell Receptor Interactions
The interaction between HpaA and host gastric epithelial cells is a complex process mediated by specific molecular determinants on the adhesin and corresponding receptors on the host cell surface.
Identification of Key Binding Motifs and Amino Acid Residues in HpaA
Initial hypotheses suggested that HpaA might bind to sialic acid residues on host cells, based on a putative motif (residues 107-KRTIQK-112) with some resemblance to a sialic acid-binding motif in Escherichia coli. asm.orgnih.gov However, recent structural and functional studies have challenged this notion. Site-directed mutagenesis and functional assays have identified two crucial binding motifs located in the apical domain that are essential for adhesion. asm.org One of these key motifs is the 118-LLF-120 loop. researchgate.net An alternative hypothesis, based on bioinformatics, proposed a lactosylceramide-binding motif (residues 112-KKSEPGLLFSTGLDK-126) that might mediate interactions with glycolipids. asm.orgresearchgate.net
Table 1: Proposed Binding Motifs in Helicobacter pylori Adhesin A (HpaA)
| Proposed Motif | Amino Acid Sequence | Putative Function | Reference |
|---|---|---|---|
| Sialic Acid-Binding Motif | 107-KRTIQK-112 | Neuraminyllactose binding | asm.orgnih.gov |
| Lactosylceramide-Binding Motif | 112-KKSEPGLLFSTGLDK-126 | Glycolipid binding | asm.orgresearchgate.net |
| Key Adhesion Motif | 118-LLF-120 | Host cell binding | researchgate.net |
Specificity of HpaA Binding to Gastric Epithelial Cells
HpaA plays a significant role in the adherence of Helicobacter pylori to gastric epithelial cells, a crucial step for successful colonization of the human stomach. nih.govnih.gov Direct binding assays using recombinant HpaA have demonstrated its ability to attach to the human gastric epithelial cell line AGS. asm.org This interaction is specific and essential for establishing a persistent infection. nih.gov The specificity of this binding is attributed to the unique structural features of the HpaA apical domain and the presence of its corresponding receptors on gastric cells. asm.org
Analysis of Sialic Acid-Independent Adhesion Mechanisms
While early studies classified HpaA as a neuraminyllactose-binding hemagglutinin, more recent and direct evidence indicates that its binding to gastric epithelial cells occurs in a sialic acid-independent manner. asm.org Functional assays with high-quality recombinant HpaA have shown that its adhesion to AGS cells is not dependent on neuraminic acid. asm.org This finding suggests that HpaA utilizes alternative receptors on the host cell surface. One potential receptor that has been identified is annexin (B1180172) A2, which was found to co-elute with HpaA in proteomic studies. asm.orgresearchgate.net This sialic acid-independent mechanism highlights the multifaceted nature of H. pylori's adhesion strategies.
Comparative Molecular Mechanisms of H. pylori Adhesins
Helicobacter pylori has a sophisticated repertoire of outer membrane proteins that act as adhesins, facilitating its successful colonization and persistence in the harsh environment of the human stomach. asm.org These adhesins mediate attachment to the gastric epithelium by recognizing a diverse array of host cell surface receptors, including glycans and proteins. asm.orgfrontiersin.org The expression of these adhesins can be highly variable among different H. pylori strains, which may allow the bacterium to adapt to the specific host environment. asm.org Understanding the distinct binding mechanisms of these key adhesins is crucial for comprehending the pathogen's colonization strategy and its role in disease progression.
Overview of Glycan-Binding Specificities of Other Key Adhesins (e.g., BabA, SabA)
While HpaA was initially described as a neuraminyllactose-binding hemagglutinin, other adhesins like the Blood group antigen-binding adhesin (BabA) and the Sialic acid-binding adhesin (SabA) have more clearly defined and significant roles in glycan recognition. asm.orgnih.gov
The BabA adhesin is one of the most well-characterized adhesins and mediates binding to fucosylated histo-blood group antigens on host epithelial cells. frontiersin.orgnih.gov Specifically, all BabA-expressing strains bind to the Lewis b (Leᵇ) antigen. nih.gov Strains are often categorized as "generalists" or "specialists." Generalist strains, common in populations with diverse blood types, can bind to H-type 1 antigen (O blood group) as well as A and B blood group determinants. nih.govmdpi.com In contrast, specialist strains primarily recognize the H-type 1 and Leᵇ antigens, which is common in populations with a high prevalence of blood group O. nih.gov The interaction between BabA and Leᵇ is pH-responsive, becoming stronger in acidic conditions, which helps the bacterium remain attached to the epithelial surface despite the low pH of the stomach. frontiersin.org
The SabA adhesin mediates binding to sialylated glycans, which are often upregulated on the gastric epithelium during inflammation. frontiersin.orgmdpi.com This allows H. pylori to enhance its adherence to inflamed tissue. mdpi.comresearchgate.net The primary ligands for SabA are the sialyl-Lewis x (sLeˣ) and sialyl-Lewis a (sLeᵃ) antigens. frontiersin.orgmdpi.com The minimal binding epitope for SabA has been identified as the NeuAcα2–3Gal disaccharide. researchgate.netnih.gov SabA can also bind to non-sialylated Lewis x, although with a weaker affinity. mdpi.com This ability to bind inflammation-associated glycans highlights a key strategy for bacterial persistence, as SabA expression allows the pathogen to adapt its binding properties in response to host inflammatory changes. mdpi.com
| Adhesin | Primary Glycan Ligand(s) | Binding Context | Key Research Findings |
|---|---|---|---|
| BabA | Lewis b (Leᵇ), H-type 1 (Blood Group O), Blood Group A/B antigens | Adherence to healthy gastric epithelium. | Binding is pH-dependent, strengthening in acidic environments. frontiersin.org Strains can be "generalists" (binding A, B, and O antigens) or "specialists" (binding O antigens only). nih.govmdpi.com |
| SabA | Sialyl-Lewis x (sLeˣ), Sialyl-Lewis a (sLeᵃ) | Adherence to inflamed or dysplastic gastric tissue where sialylated glycan expression is increased. mdpi.comnih.gov | Recognizes the NeuAcα2–3Gal disaccharide as a minimal binding epitope. researchgate.netnih.gov Allows adaptation to host inflammation. mdpi.com |
Interaction with Host Cell Receptors (e.g., CEACAMs, Integrins, Extracellular Matrix Components)
Beyond glycan structures, H. pylori adhesins and surface proteins interact with a variety of host protein receptors to mediate adherence, modulate host cell signaling, and facilitate the translocation of virulence factors.
CEACAMs (Carcinoembryonic Antigen-Related Cell Adhesion Molecules): Several H. pylori adhesins interact with CEACAMs, which are cell surface glycoproteins found on epithelial and immune cells. mums.ac.irresearchgate.net The outer membrane protein HopQ has been identified as a key adhesin that binds directly to human CEACAM1, CEACAM3, CEACAM5, and CEACAM6. nih.govresearchgate.netuni-konstanz.de This interaction is notably independent of CEACAM glycosylation, indicating a protein-protein binding mechanism. researchgate.netuni-konstanz.de The HopQ-CEACAM binding is crucial for the translocation of the oncoprotein CagA into gastric epithelial cells via the type IV secretion system (T4SS), a major driver of H. pylori-induced pathogenesis. researchgate.netnih.govresearchgate.net
Integrins: Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. H. pylori exploits integrins to anchor its T4SS and inject CagA. researchgate.net The T4SS pilus protein CagL contains an RGD (Arginine-Glycine-Aspartate) motif that facilitates binding to host cell integrins, particularly α5β1 and αVβ6 integrins. researchgate.netnih.govnih.gov While α5β1 has been widely studied as a receptor, CagL binds to αVβ6 with a significantly higher affinity. nih.gov The oncoprotein CagA itself also decorates the T4SS pilus and binds to β1 integrin, further stabilizing the connection required for its translocation into the host cell. nih.gov
Extracellular Matrix (ECM) Components: H. pylori is capable of binding to several components of the extracellular matrix, including laminin, fibronectin, and various types of collagens. oup.comoup.com This interaction may become particularly relevant when the epithelial barrier is compromised. The adhesin AlpA/B has been suggested to bind to collagen IV and laminin. mdpi.com Furthermore, studies have shown that the SabA adhesin can mediate binding to sialylated moieties on laminin. mdpi.com Other research indicates that bacterial lipopolysaccharide (LPS) may also play a role in inhibiting the binding of H. pylori to laminin. oup.com
| Host Receptor | Interacting H. pylori Protein(s) | Functional Consequence of Interaction |
|---|---|---|
| CEACAMs (CEACAM1, 3, 5, 6) | HopQ | Mediates bacterial adherence and facilitates T4SS-dependent translocation of CagA. nih.govresearchgate.netuni-konstanz.de |
| Integrins (α5β1, αVβ6) | CagL, CagA | Anchors the T4SS to the host cell surface to enable CagA injection. researchgate.netnih.govnih.gov |
| Extracellular Matrix (Laminin, Collagen) | AlpA/B, SabA | Promotes bacterial adherence to the basement membrane, potentially after epithelial damage. mdpi.commdpi.com |
Role of Adhesin a Hpaa in Helicobacter Pylori Pathogenesis and Host Interaction
HpaA-Mediated Adhesion as an Initial Step in Gastric Colonization
The adhesion of H. pylori to the gastric epithelium is a foundational step for successful colonization and subsequent disease development. asm.orgfrontiersin.org HpaA is a key player in this initial interaction, functioning as a pivotal adhesin that mediates the attachment of the bacterium to host cells. asm.orgresearchgate.net The essentiality of HpaA has been demonstrated in animal models, where H. pylori strains with a mutated hpaA gene were unable to establish colonization, while the wild-type strains heavily infected the mice. nih.govnih.gov This highlights that HpaA is crucial for the bacterium to gain a foothold in the gastric environment.
The mechanism of HpaA-mediated adhesion involves specific molecular interactions. Structural and functional studies have identified key binding motifs within the HpaA protein that are critical for its adhesive function. asm.org These motifs form a significant binding interface on the apical domain of HpaA, facilitating its attachment to gastric epithelial cells. asm.org While initially described as a sialic acid-binding adhesin, recent findings suggest its interaction with gastric cells can be independent of sialic acid, indicating the involvement of other host cell receptors. asm.orgnih.gov The binding capacity of HpaA to gastric epithelial cells (AGS cells) has been shown to be remarkably high. asm.org
| Binding Motif | Location | Key Residues | Functional Role | Impact of Mutation |
|---|---|---|---|---|
| KRTIQKK | 107-113 | Positively charged lysine (B10760008) and arginine | Contributes to host-cell recognition through electrostatic interactions. asm.org | Impairs binding to host cells. asm.org |
| LLF | 118-120 | Hydrophobic loop | Significant contributor to cell adhesion activity. asm.org | Leads to a 55% reduction in cell adhesion function. asm.org |
Contribution of HpaA to Bacterial Persistence in the Gastric Mucosa
Beyond initial attachment, HpaA is vital for the long-term persistence of H. pylori in the hostile gastric environment. The expression of HpaA is highly conserved among various H. pylori isolates, underscoring its fundamental role in the bacterium's life cycle. nih.gov Successful adhesion mediated by HpaA and other adhesins protects the bacteria from being removed by mechanical forces like peristalsis and mucus shedding. frontiersin.orgnih.gov
While the direct role of HpaA in biofilm formation is still under investigation, the ability of H. pylori to form biofilms is a recognized strategy for persistence. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection against the host immune system and antibiotics. nih.govresearchgate.net Given that adhesion is the first step in biofilm development, it is plausible that HpaA contributes to this process, thereby promoting chronic infection. mdpi.com The persistence of H. pylori is a hallmark of the infection, often lasting for the lifetime of the host unless treated, and HpaA is a critical component of the machinery that enables this chronicity. nih.govresearchgate.net
HpaA Influence on Host Cell Signaling Pathways
HpaA acts not only as a structural anchor but also as a modulator of host cell signaling, influencing cellular responses to establish a favorable niche for the bacterium. asm.org The interaction of HpaA with host cells can trigger specific signaling cascades that contribute to the chronic inflammation characteristic of H. pylori infection. asm.orgasm.orgnih.gov
The binding of HpaA to gastric epithelial cells initiates a cascade of events that alters cell function. Research has identified several host cell proteins that may act as functional partners for HpaA. For instance, pull-down assays using gastric cancer cell lines (AGS and SGC-7901) identified Annexin (B1180172) A2 (ANXA2) as a putative interacting protein. nih.gov This interaction suggests that HpaA may be involved in regulating fundamental cellular processes like transcription and nucleic acid metabolism during the infection. nih.gov
The consequences of HpaA-host cell interaction extend to the induction of an inflammatory response. While H. pylori employs multiple virulence factors to activate signaling pathways such as NF-κB and MAPK, HpaA has been shown to have a direct immunoregulatory role. asm.orgfrontiersin.orgnih.gov It can trigger the production of pro-inflammatory cytokines, which is a common pathogenic strategy for H. pylori to exploit the inflammatory response to facilitate colonization. asm.org
HpaA's influence on host signaling contributes to the progression of H. pylori-associated diseases. The adhesin has been shown to induce a significant increase in the expression of Tumor Necrosis Factor-alpha (TNF-α) in macrophages. asm.orgasm.orgnih.gov Elevated levels of TNF-α during chronic H. pylori infection are linked to the disruption of the gastric mucosal barrier and gastric tumorigenesis. asm.org HpaA can also stimulate IL-8 responses in macrophages, further contributing to the inflammatory milieu. asm.org
Furthermore, one line of research suggests a role for HpaA in the metastasis of gastric cancer cells. brieflands.com In this proposed mechanism, HpaA induces CD4+ T cells to secrete Interleukin-21 (IL-21). brieflands.com The elevated IL-21 then acts on gastric cancer cells (AGS cells) to increase their expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes known to be involved in cell migration and invasion. brieflands.com This indicates that HpaA may play a role in the progression from chronic inflammation to more severe pathologies like gastric cancer. brieflands.com
| Host Cell Type | Interacting Partner/Receptor | Signaling Molecule/Pathway Affected | Cellular Outcome |
|---|---|---|---|
| Macrophages | Unknown | Increased TNF-α mRNA expression asm.orgnih.gov | Promotion of pro-inflammatory response. asm.org |
| Macrophages | Unknown | Increased IL-8 response asm.org | Contribution to inflammation. asm.org |
| CD4+ T Cells / Gastric Carcinoma Cells | Unknown | IL-21 secretion, leading to increased MMP-2 and MMP-9 brieflands.com | Enhanced migration of gastric carcinoma cells. brieflands.com |
| Gastric Cancer Cells (AGS, SGC-7901) | Annexin A2 (putative) nih.gov | Regulation of transcription and nucleic acid metabolism (hypothesized) nih.gov | Potential alteration of cell growth and function. nih.gov |
Immunological Aspects of Adhesin a Hpaa
HpaA as an Immunomodulatory Effector
HpaA functions as a pivotal immunomodulatory effector, capable of influencing host cell signaling and contributing to the establishment of a favorable microenvironment for H. pylori colonization. asm.org The interaction of HpaA with host cells can trigger signaling cascades that modulate the production of cytokines, a hallmark of its immunomodulatory properties. asm.org This capacity allows HpaA to play a dual role: facilitating bacterial attachment while simultaneously shaping the host's immune response to the infection. asm.org The immunomodulatory effects of HpaA are integral to the pathogenesis of H. pylori, influencing the persistence of the bacterium and the nature of the ensuing gastric inflammation.
Induction of Host Innate Immune Responses by HpaA
The innate immune system is the first line of defense against invading pathogens. HpaA is recognized by host immune cells, leading to the initiation of innate immune responses designed to control the infection.
A key feature of the innate immune response to HpaA is the production of signaling molecules known as cytokines and chemokines. Research has demonstrated that HpaA can directly stimulate immune cells to release these inflammatory mediators.
Specifically, HpaA has been shown to induce a significant increase in the messenger RNA (mRNA) expression of Tumor Necrosis Factor-alpha (TNF-α) in macrophages. asm.org In addition to TNF-α, HpaA stimulation of macrophages has been observed to elicit Interleukin-8 (IL-8) responses. asm.org IL-8 is a potent chemokine responsible for the recruitment of neutrophils to the site of infection. nih.govmdpi.com
Furthermore, HpaA plays a role in the production of Interleukin-21 (IL-21). Studies have shown that HpaA can stimulate CD4+ T cells to release IL-21 in a time-dependent manner. brieflands.com Elevated levels of IL-21 are found in the gastric mucosa of individuals infected with H. pylori and are associated with the severity of chronic inflammation. brieflands.comnih.gov
| Cytokine/Chemokine | Producing Cell Type | Observed Effect of HpaA Stimulation |
|---|---|---|
| TNF-α | Macrophages | Significant increase in mRNA expression asm.org |
| IL-8 | Macrophages | Elicitation of IL-8 responses asm.org |
| IL-21 | CD4+ T cells | Time-dependent increase in release brieflands.com |
HpaA directly interacts with key cells of the immune system, initiating the signaling events that lead to an inflammatory response. Macrophages, which are critical players in the innate immune response, have been shown to bind HpaA. asm.org This interaction is a prerequisite for the subsequent induction of pro-inflammatory cytokines like TNF-α. asm.org
The interaction of HpaA with T cells, particularly CD4+ T cells, is a crucial link between the innate and adaptive immune responses. HpaA-specific CD4+ T cell responses have been identified in individuals infected with H. pylori. nih.gov The stimulation of these cells by HpaA leads to the production of cytokines such as IL-21, which further perpetuates the inflammatory cascade. brieflands.com
| Immune Cell | Nature of Interaction with HpaA | Functional Outcome |
|---|---|---|
| Macrophages | Binding of HpaA to the cell surface asm.org | Induction of pro-inflammatory cytokine production (e.g., TNF-α, IL-8) asm.org |
| CD4+ T cells | Stimulation of HpaA-specific T cells nih.gov | Secretion of cytokines (e.g., IL-21) brieflands.com |
Role of HpaA in Shaping Gastric Inflammatory Responses During Infection
The immunological events triggered by HpaA are central to the development of gastric inflammation, a characteristic feature of H. pylori infection. By inducing the production of pro-inflammatory cytokines and chemokines, HpaA contributes to the recruitment and activation of immune cells in the gastric mucosa. asm.orgnih.gov The influx of neutrophils, driven by IL-8, and the activity of macrophages and T cells, stimulated by HpaA, create an inflammatory milieu that can lead to tissue damage. asm.orgmdpi.com
The HpaA-induced production of IL-21 is particularly noteworthy in this context, as this cytokine is known to promote the synthesis of gelatinases, enzymes that can degrade the extracellular matrix and contribute to mucosal ulceration. brieflands.comnih.gov Thus, HpaA not only facilitates bacterial colonization but also actively participates in shaping the chronic inflammatory response that underlies H. pylori-associated pathologies.
HpaA as a Target for Host Adaptive Immunity
The adaptive immune system develops a specific response to pathogens, leading to immunological memory. HpaA is a prominent antigen recognized by the host's adaptive immune system during H. pylori infection. The presence of HpaA-specific CD4+ T cell responses in infected individuals is a clear indication of its role as an immunological target. nih.gov
The magnitude and specificity of the CD4+ T cell response to HpaA can vary among individuals and may be associated with the clinical outcome of the infection. nih.gov Protective immunity against H. pylori in mouse models has been shown to be dependent on CD4+ T cells, and immunization with HpaA can confer this protection. nih.gov This highlights the potential of HpaA as a vaccine candidate, as a robust adaptive immune response directed against this adhesin could prevent or clear the infection. The strong mucosal IgA and Th1-profile CD4+ T cell responses observed in protected animals further underscore the importance of HpaA in eliciting a comprehensive adaptive immune defense.
Advanced Methodologies for Studying Adhesin a Hpaa
In Vitro Cell Culture Models for HpaA-Mediated Adhesion Assays
In vitro cell culture models are fundamental for investigating the adhesive properties of HpaA. These assays provide a controlled environment to study the interaction between the adhesin and host gastric epithelial cells, mimicking the initial stages of H. pylori colonization. creative-biolabs.comlabtoo.com
Human gastric adenocarcinoma cell lines, such as AGS and SGC-7901, are commonly employed for these studies. nih.gov Adhesion assays typically involve seeding these cells to form monolayers, followed by incubation with either purified recombinant HpaA protein or H. pylori strains (wild-type vs. HpaA-deficient mutants). creative-biolabs.com The extent of adhesion is quantified by various methods, including fluorescence microscopy after labeling the bacteria or cells, or by enzyme-linked immunosorbent assay (ELISA). creative-biolabs.comnih.gov
Research using these models has identified Annexin (B1180172) A2 (ANXA2) as a potential functional partner for HpaA on the surface of both AGS and SGC-7901 cells, suggesting a specific receptor-ligand interaction that facilitates bacterial attachment. nih.gov These cell-based systems are invaluable for screening potential anti-adhesion drugs that could block the HpaA-host cell interaction. creative-biolabs.comnih.gov
| Cell Line | Cell Type | Common Application in HpaA Research |
| AGS | Human Gastric Adenocarcinoma | Studying HpaA-mediated adhesion and identifying host cell binding partners. nih.govbrieflands.com |
| SGC-7901 | Human Gastric Adenocarcinoma | Investigating the interactome of HpaA with gastric epithelial cells. nih.gov |
Biophysical Techniques for Structural and Binding Analysis of HpaA
Biophysical methods are essential for characterizing the three-dimensional structure of HpaA and the thermodynamics of its binding interactions, providing insights into its mechanism of action at a molecular level.
X-ray crystallography has been instrumental in revealing the high-resolution atomic structure of HpaA. asm.orgasm.org This technique involves crystallizing the purified protein and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam.
The crystal structure of a truncated form of HpaA (residues 26–233) has been resolved at 2.9 Å resolution. asm.org The structure reveals an elongated protein fold, a characteristic feature of the Helicobacteraceae family, with an apical domain extension that is critical for its adhesive activity on gastric epithelial cells. asm.orginrs.ca Crystallization efforts have also been performed on other truncated constructs (residues 31-260 and 53-260), with diffraction data collected to resolutions as high as 1.95 Å. nih.gov These structural studies provide a foundational blueprint for understanding HpaA's function and for the structure-based design of vaccines or inhibitors. asm.org
| Parameter | HpaA Crystal Structure (Construct 1) nih.gov | HpaA Crystal Structure (Construct 2) asm.org |
| Resolution (Å) | 1.95 | 2.9 |
| Space Group | P6₅ | P2₁ |
| Unit Cell Parameters | a = b = 95.42 Å, c = 54.72 Å | Not specified |
| Key Structural Feature | Adhesion domain | Elongated shape with an apical domain extension. asm.org |
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions in solution. nih.govmalvernpanalytical.com It quantifies the heat released or absorbed during the binding of a ligand to a macromolecule. news-medical.net In the context of HpaA, ITC can be used to characterize its binding to host cell receptors or other ligands.
An ITC experiment involves titrating a solution of a ligand into a solution containing the protein of interest (e.g., HpaA) at a constant temperature. malvernpanalytical.com The resulting heat changes are measured, allowing for the direct determination of several key thermodynamic parameters in a single experiment. researchgate.net This method is label-free and does not require the immobilization of binding partners. nih.gov While specific ITC studies detailing HpaA's binding to host receptors are part of ongoing research, the technique provides a robust framework for quantifying such interactions.
| Parameter | Symbol | Description |
| Association Constant | Kₐ | Measures the affinity of the ligand for the protein. |
| Dissociation Constant | Kₐ | The reciprocal of Kₐ, indicating the concentration at which half the binding sites are occupied. |
| Stoichiometry | n | The molar ratio of the ligand to the protein in the complex. researchgate.net |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding, reflecting changes in bonding energies. news-medical.net |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. researchgate.net |
| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding reaction, calculated from ΔH and ΔS. researchgate.net |
Genetic Engineering Approaches for Functional Elucidation of hpaA
Genetic engineering techniques are pivotal for dissecting the precise function of the hpaA gene and its protein product. By manipulating the gene sequence, researchers can directly assess the role of HpaA in bacterial physiology and pathogenesis.
Site-directed mutagenesis is a molecular biology method used to create specific, targeted changes in a DNA sequence. nih.govneb.com This approach is used to alter the codons for specific amino acids within the hpaA gene, thereby producing a modified HpaA protein. patsnap.com By systematically mutating residues in suspected binding regions and then assessing the adhesion capacity of the resulting mutant protein, researchers can pinpoint the exact amino acids that are crucial for host cell interaction. asm.orgpatsnap.com This technique has been successfully used to identify two important binding motifs within HpaA, confirming their critical role in adhesion to gastric epithelial cells in a manner independent of sialic acid. asm.org
To definitively determine the role of HpaA in H. pylori colonization, researchers construct isogenic knockout mutants where the hpaA gene is inactivated or deleted. nih.gov The phenotype of the mutant strain is then compared to the wild-type strain.
Studies using a mouse-adapted H. pylori strain (SS1) demonstrated that an hpaA knockout mutant was completely unable to establish colonization in a mouse model. nih.gov While the wild-type strain resulted in heavy infection, no bacteria could be recovered from mice inoculated with the HpaA-deficient mutant. nih.gov This finding, supported by proteomic analysis showing minimal off-target effects of the mutation, conclusively establishes that HpaA is an essential factor for H. pylori colonization in vivo. nih.gov Conversely, overexpression studies, where the hpaA gene is expressed at higher-than-normal levels, can be used to investigate the effects of increased adhesin presence on bacterial binding and host cell responses.
Molecular Biology Techniques for Expression and Genetic Variation Analysis
Advanced molecular biology techniques have been instrumental in elucidating the expression, regulation, and genetic diversity of the Helicobacter pylori adhesin A (HpaA). These methodologies provide critical insights into the role of this protein in the bacterium's lifecycle and its interaction with the host.
Quantitative Real-Time PCR (qRT-PCR) and Transcriptional Reporters
Quantitative real-time PCR (qRT-PCR) is a powerful tool for the precise quantification of gene expression. While specific qRT-PCR studies focusing exclusively on hpaA are not extensively detailed in the available literature, the technique is widely applied to study gene expression in H. pylori. For instance, qRT-PCR has been used to analyze the expression of 16 different transcriptional regulators in H. pylori strain 26695 under various environmental conditions, demonstrating the utility of this method in understanding bacterial adaptation. nih.gov The principles of qRT-PCR allow for the sensitive detection and quantification of hpaA mRNA, which can be used to assess how its expression changes in response to environmental cues within the gastric niche, such as pH and nutrient availability. One study utilized reverse transcription-polymerase chain reaction (RT-PCR), a precursor to qRT-PCR, to show that the hpaA gene is co-transcribed with the downstream omp18 gene. nih.gov This finding suggests a potential for co-regulation, which could be further explored using qRT-PCR.
| Technique | Application in H. pylori Research | Potential for Studying HpaA |
| qRT-PCR | Quantification of transcriptional regulator expression under different environmental conditions. nih.gov | Precise measurement of hpaA mRNA levels in response to various stimuli. |
| RT-PCR | Demonstration of co-transcription of hpaA and omp18. nih.gov | Confirmation of gene expression and operon structure. |
| Transcriptional Reporters | General use for studying gene regulation in H. pylori. nih.gov | Identification of regulatory elements and transcription factors controlling hpaA expression. |
Genomic Sequencing and Comparative Genomics for Allelic Diversity
Genomic sequencing and comparative genomics have provided a comprehensive view of the genetic landscape of H. pylori, including the diversity of its virulence factors. While many adhesins in H. pylori exhibit extensive allelic diversity, the gene encoding HpaA is noted for its high degree of conservation among different strains. asm.org
Whole-genome sequencing of multiple H. pylori clinical isolates has revealed significant genetic diversity across the species. nih.gov This diversity is often found in genes encoding outer membrane proteins, which are at the interface of host-pathogen interactions. nih.gov Comparative genomic analyses between different H. pylori strains have identified a "core" set of genes present in all strains and a "dispensable" set present in only some. stanford.edu The high prevalence of the hpaA gene across most H. pylori strains suggests it is part of the core genome and plays a fundamental role in the bacterium's biology. asm.org
While the hpaA gene itself is highly conserved, minor sequence variations can still exist. These can be identified through targeted sequencing of the hpaA locus from a large collection of clinical isolates. Such studies can reveal single nucleotide polymorphisms (SNPs) or other small genetic changes that may lead to variations in the HpaA protein's function or immunogenicity. This information is valuable for understanding the evolution of the protein and its adaptation to different human hosts.
| Genomic Analysis Approach | Key Findings in H. pylori | Relevance to HpaA |
| Whole-Genome Sequencing | Extensive genetic diversity among clinical isolates, particularly in outer membrane protein genes. nih.gov | Allows for the identification of the hpaA gene and its sequence in a wide range of strains. |
| Comparative Genomics | Identification of a core and dispensable genome. stanford.edu | The high prevalence of hpaA suggests it is a core gene. asm.org |
| Targeted Gene Sequencing | Can reveal allelic variations in specific genes. | Can be used to identify minor sequence variations in the highly conserved hpaA gene. |
In Vivo Animal Models for Assessing HpaA's Role in Colonization and Pathogenesis
In vivo animal models have been crucial in defining the functional importance of HpaA in the context of a living host. These models allow for the investigation of bacterial colonization, persistence, and the host's response to infection in a controlled setting.
Studies utilizing mouse models of H. pylori infection have unequivocally demonstrated that HpaA is essential for the successful colonization of the gastric mucosa. nih.govnih.govasm.org In these experiments, a mutant strain of H. pylori with a disrupted hpaA gene is created. When mice are inoculated with this HpaA-deficient mutant, the bacteria are unable to establish a persistent infection, in stark contrast to the wild-type strain which heavily colonizes the stomach. nih.govnih.govasm.org
To ensure that the observed lack of colonization is directly attributable to the absence of HpaA and not due to unintended effects on other genes, researchers have employed proteomic approaches to compare the protein profiles of the wild-type and mutant strains. nih.govnih.gov These analyses have shown only minor differences, confirming that the phenotype is a direct result of the hpaA gene disruption. nih.govnih.gov
Beyond its role in initial colonization, HpaA is also considered a key player in the pathogenesis of H. pylori-associated diseases. Its immunogenic nature and surface localization make it a significant target for the host immune response. asm.org Animal models, including Mongolian gerbils which can develop more severe gastric pathologies similar to humans, are valuable for studying the long-term consequences of HpaA expression during chronic infection. mdpi.com These models can help to elucidate the role of HpaA in inducing gastric inflammation and contributing to the development of gastritis and other gastric complications. mdpi.com
| Animal Model | Experimental Finding | Conclusion |
| Mouse | HpaA-deficient H. pylori mutant fails to establish colonization. nih.govnih.govasm.org | HpaA is essential for gastric colonization. nih.govnih.govasm.org |
| Mouse | Proteomic analysis shows minimal protein expression changes in the HpaA mutant, apart from HpaA itself. nih.govnih.gov | The inability to colonize is a direct result of the absence of HpaA. nih.govnih.gov |
| Mongolian Gerbil | Develops gastric pathologies similar to humans upon H. pylori infection. mdpi.com | A suitable model for studying the role of HpaA in long-term pathogenesis. |
Translational Research Perspectives on Adhesin a Hpaa
HpaA as a Molecular Target for Anti-Adhesion Therapeutic Strategies
The critical role of HpaA in the adhesion process makes it an attractive target for anti-adhesion therapies, which aim to prevent or disrupt H. pylori colonization without the use of traditional antibiotics. This approach is particularly appealing in an era of increasing antibiotic resistance. By blocking the interaction between HpaA and its receptors on gastric epithelial cells, these strategies can effectively inhibit the initial step required for persistent infection and subsequent pathology. drugtargetreview.comresearchgate.net
One promising anti-adhesion agent is the aptamer HA6, which has been identified as a potential therapeutic agent for the treatment of H. pylori infection. brieflands.com Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures, allowing them to bind to specific targets with high affinity and specificity. In the context of HpaA, aptamers like HA6 can be designed to bind to the adhesin, thereby sterically hindering its ability to attach to host cells. brieflands.com
Furthermore, computational modeling has been employed to explore the development of antibodies that can specifically target HpaA. chemrxiv.orgresearchgate.net By elucidating the three-dimensional structure of HpaA, researchers can identify key binding sites and design antibodies that exhibit strong binding affinity to these regions. chemrxiv.orgresearchgate.net Such antibodies could potentially be used to neutralize HpaA, preventing bacterial adhesion and facilitating clearance of the infection. chemrxiv.orgresearchgate.net The apical region of HpaA has been identified as being involved in interactions with host cell components, making it a prime target for these therapeutic antibodies. chemrxiv.orgresearchgate.net
Table 1: Investigational Anti-Adhesion Agents Targeting HpaA
| Therapeutic Agent | Mechanism of Action | Developmental Stage |
| Aptamer HA6 | Binds to HpaA, inhibiting its adhesive function. | Pre-clinical |
| Monoclonal Antibodies | Target specific epitopes on HpaA to block host cell binding. | In silico and pre-clinical |
Potential of HpaA as an Antigen for Helicobacter pylori Vaccine Development
The development of a prophylactic or therapeutic vaccine against H. pylori remains a significant global health goal. HpaA is considered a promising vaccine candidate due to its conserved nature among various H. pylori strains and its essential role in colonization. nih.govnih.gov A vaccine that elicits a robust immune response against HpaA could potentially prevent initial infection or aid in the clearance of established infections.
HpaA has been a component of several experimental multi-epitope vaccines, often combined with other key H. pylori antigens like Urease, Vacuolating cytotoxin A (VacA), and Cytotoxin-associated gene A (CagA). nih.gov The inclusion of multiple antigens aims to induce a broader and more effective immune response.
Epitope Localization and Identification for Vaccine Design
A critical step in modern vaccine development is the identification of specific epitopes—the parts of an antigen that are recognized by the immune system. For HpaA, immunoinformatics and computational approaches have been instrumental in predicting both B cell and T cell epitopes. frontiersin.orgnih.gov These in silico methods analyze the amino acid sequence and structure of HpaA to identify regions that are likely to be antigenic and capable of stimulating a protective immune response. frontiersin.orgnih.gov
The recent elucidation of the crystallographic structure of HpaA at a resolution of 2.9 Å has provided invaluable insights for epitope localization. nih.gov This detailed structural information allows for the precise identification of surface-exposed regions that are accessible to antibodies and immune cells. By mapping these epitopes, vaccine developers can focus on including the most immunogenic and functionally relevant parts of the HpaA protein in their vaccine constructs. nih.gov
Structure-Based Design of HpaA Derivatives for Enhanced Immunogenicity
Armed with the high-resolution structure of HpaA, researchers can now employ structure-based design to create derivatives of the protein with enhanced immunogenicity. nih.gov This rational design approach allows for modifications to the HpaA molecule to improve its stability, presentation to the immune system, and ability to elicit a strong and lasting protective response.
For instance, amino acid substitutions can be made to stabilize the protein's conformation or to enhance its interaction with immune receptors. Furthermore, the identified key binding determinants of HpaA can be presented on a scaffold molecule to create a focused immune response against the functionally critical regions of the adhesin. This strategy aims to generate a more potent vaccine that can effectively neutralize the adhesive function of HpaA and prevent H. pylori colonization. The structural understanding of HpaA provides a solid foundation for the continued development of more effective and targeted vaccines against this important human pathogen. nih.gov
Table 2: Key HpaA Epitopes Identified for Vaccine Development
| Epitope Type | Identification Method | Potential for Immune Response |
| B Cell Epitopes | Immunoinformatics Prediction | Elicitation of neutralizing antibodies |
| T Cell Epitopes | In silico analysis and structural data | Stimulation of cellular immunity (T-helper and cytotoxic T-lymphocytes) |
| Conformational Epitopes | Crystallographic structure analysis | Targeting of functionally critical binding sites |
Q & A
Q. What is the functional role of SabA adhesin in Helicobacter pylori pathogenesis, and how can its ligand-binding specificity be experimentally validated?
SabA mediates H. pylori adhesion to sialylated glycans on host gastric epithelial cells, facilitating chronic infection. To validate ligand specificity, use surface plasmon resonance (SPR) to measure binding kinetics between purified SabA adhesin domains (e.g., recombinant head region) and glycan ligands like sialyl-LewisX and LewisX. Include negative controls (e.g., LewisA, LewisB) and competitive inhibition assays to confirm specificity. Mutagenesis of conserved residues (e.g., Q159) in the ligand-binding pocket can further validate critical binding motifs .
Q. What structural features of SabA are critical for host adhesion, and how can these be characterized?
The SabA extracellular domain adopts a β-helical "golf putter" structure with a ligand-binding head domain and a shaft connecting to the outer membrane. Key structural features include:
- Head region loops : Variable sequences between strains influence ligand specificity.
- Conserved glutamine (Q159) : Critical for glycan interaction. Use X-ray crystallography to resolve the adhesin domain’s 3D structure, complemented by cryo-EM for full-length protein visualization. Compare structural models across H. pylori strains to identify conserved vs. variable motifs .
Q. Which experimental models are suitable for studying SabA-mediated adhesion in vitro?
- Cell culture : Use gastric epithelial cell lines (e.g., AGS, MKN45) incubated with H. pylori wild-type vs. ΔsabA mutants. Quantify bacterial adherence via colony-forming unit (CFU) assays or fluorescence microscopy.
- Organoids : Primary human gastric organoids better replicate in vivo glycan expression patterns.
- Glycan microarray screening : Profile SabA binding to 100+ immobilized glycans to identify novel ligands .
Advanced Research Questions
Q. How can researchers resolve contradictions in SabA ligand-binding data across different H. pylori strains?
Contradictions often arise from strain-specific variations in the head region loops. To address this:
- Perform comparative genomics on SabA sequences from clinical isolates.
- Use isogenic mutants to swap loop regions between strains and test binding via SPR or flow cytometry.
- Apply molecular dynamics simulations to predict how loop flexibility impacts ligand accessibility .
Q. What methodologies are optimal for identifying structural determinants of SabA stability and oligomerization?
- Small-angle X-ray scattering (SAXS) : Analyze solution-state oligomerization of the full-length adhesin.
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map regions of structural flexibility under varying pH conditions (mimicking gastric environments).
- Cross-linking mass spectrometry : Identify proximal residues in the adhesin-transmembrane domain interface .
Q. How should researchers design studies to investigate SabA’s role in immune evasion during chronic infection?
- Mouse models : Use transgenic mice expressing human sialyl-LewisX in gastric tissue. Compare infection persistence of wild-type vs. ΔsabA H. pylori.
- Transcriptomics : Profile host inflammatory markers (e.g., IL-8, TNF-α) in infected epithelial cells with/without SabA inhibition.
- Neutrophil adhesion assays : Test if SabA-bound bacteria resist phagocytosis by blocking host glycan recognition .
Q. What strategies can address challenges in reproducing SabA-ligand binding assays across laboratories?
- Standardize glycan ligand purity (≥95% by HPLC) and storage conditions (lyophilized at -80°C).
- Use SPR instruments with consistent flow rates (e.g., 30 μL/min) and buffer formulations (e.g., 10 mM HEPES, pH 7.4).
- Include reference strains (e.g., H. pylori G27) in all experiments for cross-study comparability .
Methodological Guidance for Data Interpretation
Q. How to analyze strain-specific variability in SabA adhesion efficiency using bioinformatics?
- Sequence alignment tools (Clustal Omega) : Identify polymorphisms in the head region loops across strains.
- Machine learning : Train classifiers on SabA sequences and adhesion phenotypes to predict ligand-binding capacity.
- Phylogenetic analysis : Correlate SabA allelic variants with geographic origin or disease outcomes (e.g., peptic ulcer vs. gastritis) .
Q. What statistical approaches are appropriate for validating SabA as a therapeutic target?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
